![molecular formula C17H17NO3 B7458147 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide](/img/structure/B7458147.png)
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide, also known as MDB or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that belongs to the class of nootropics, which are substances that enhance cognitive functions such as memory, learning, and concentration. MDB has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including acetylcholine, dopamine, and glutamate. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and physiological effects:
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has been shown to have various biochemical and physiological effects in animal studies, including increased glucose uptake in the brain, enhanced mitochondrial function, and reduced oxidative stress. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has also been shown to increase the levels of certain enzymes involved in the synthesis of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has several advantages for laboratory experiments, including its high purity, stability, and solubility in water. However, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide, including:
1. Investigating the potential therapeutic applications of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide in other neurological and psychiatric disorders, such as schizophrenia and anxiety disorders.
2. Studying the long-term effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide on cognitive functions and brain health.
3. Developing new synthesis methods for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide that are more efficient and cost-effective.
4. Investigating the molecular mechanisms underlying the effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide on neurotransmitter systems and BDNF.
5. Developing new formulations of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide that can be administered orally or through other routes of administration.
In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has several biochemical and physiological effects and works by modulating the activity of various neurotransmitters in the brain. Future research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide should focus on investigating its potential therapeutic applications in other disorders and developing new synthesis methods and formulations.
Synthesemethoden
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide can be synthesized by reacting N-phenylacetyl-L-prolylglycine ethyl ester with 1,2-methylenedioxybenzene in the presence of a catalyst such as palladium on carbon. The reaction yields 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide as a white solid with a melting point of 146-148°C.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. In animal studies, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide has been shown to enhance cognitive functions, improve learning and memory, and protect against neurodegeneration.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18(14-5-3-2-4-6-14)17(19)12-13-7-8-15-16(11-13)21-10-9-20-15/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJYBWKZRZRLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.